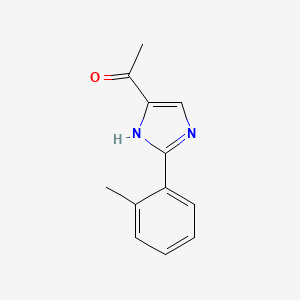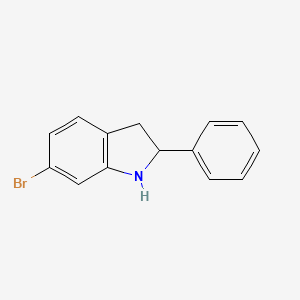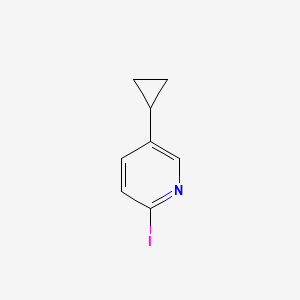
5-Cyclopropyl-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 5-position and an iodine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-iodopyridine typically involves the iodination of 5-cyclopropylpyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to the formation of various biaryl and alkyne derivatives.
Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines, biaryl compounds, alkyne derivatives, cyclopropanone derivatives, and cyclopropylmethyl derivatives.
Applications De Recherche Scientifique
5-Cyclopropyl-2-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2-iodopyridine depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclopropyl group can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparaison Avec Des Composés Similaires
5-Cyclopropyl-2-fluoro-3-iodopyridine: Similar in structure but with a fluorine atom at the 2-position instead of iodine.
2-Cyclopropyl-5-iodopyridine: Differing in the position of the cyclopropyl group.
2-Iodo-5-methylpyridine: Featuring a methyl group instead of a cyclopropyl group.
Uniqueness: 5-Cyclopropyl-2-iodopyridine is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C8H8IN |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
5-cyclopropyl-2-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
IYMWMRRDUMDEIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
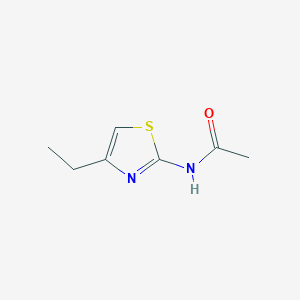

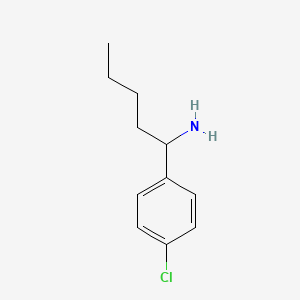
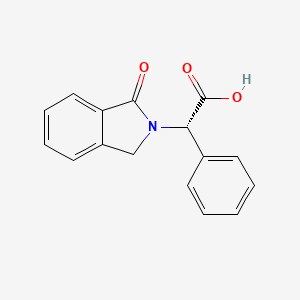
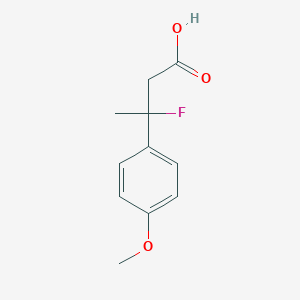
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
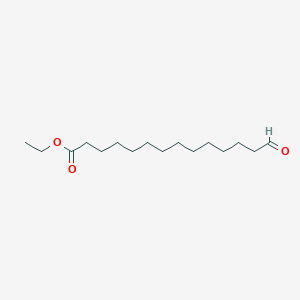
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
